molecular formula C14H10Cl2N2O3 B2837627 [(4-Chlorophenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate CAS No. 877044-13-8

[(4-Chlorophenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate

Cat. No. B2837627
CAS RN: 877044-13-8
M. Wt: 325.15
InChI Key: YNBDWMZCQQKOTB-UHFFFAOYSA-N
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Description

This compound is a derivative of carbamic acid, with a 4-chlorophenyl group attached to the nitrogen of the carbamate group and a 6-chloropyridine-3-carboxylate attached to the methyl group .


Synthesis Analysis

While specific synthesis methods for this compound were not found, carbamic acid derivatives are often synthesized through the reaction of an isocyanate with an alcohol or phenol .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It likely has a carbamate group (O=C=O-N), attached to a 4-chlorophenyl group and a methyl group. The methyl group is further attached to a 6-chloropyridine-3-carboxylate .

properties

IUPAC Name

[2-(4-chloroanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N2O3/c15-10-2-4-11(5-3-10)18-13(19)8-21-14(20)9-1-6-12(16)17-7-9/h1-7H,8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNBDWMZCQQKOTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)COC(=O)C2=CN=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101324256
Record name [2-(4-chloroanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101324256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

6.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID57264918
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

[2-(4-Chloroanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate

CAS RN

877044-13-8
Record name [2-(4-chloroanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101324256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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